2-fluoro-5-methoxypyrimidine

Catalog No.
S6454942
CAS No.
62802-39-5
M.F
C5H5FN2O
M. Wt
128.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-fluoro-5-methoxypyrimidine

CAS Number

62802-39-5

Product Name

2-fluoro-5-methoxypyrimidine

IUPAC Name

2-fluoro-5-methoxypyrimidine

Molecular Formula

C5H5FN2O

Molecular Weight

128.1

InChI

InChI=1S/C5H5FN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3

SMILES

COC1=CN=C(N=C1)F

2-Fluoro-5-methoxypyrimidine is a fluorinated pyrimidine derivative characterized by the presence of a fluorine atom at the second position and a methoxy group at the fifth position of the pyrimidine ring. Its molecular formula is C5H5FN2OC_5H_5FN_2O and it has a molecular weight of approximately 130.10 g/mol. This compound is notable for its unique electronic properties, which arise from the combination of the electronegative fluorine atom and the methoxy group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Due to the lack of research on 2-F-5-OMe-Pyr, its mechanism of action is unknown. However, similarly substituted pyrimidines have been investigated for various activities, including antimicrobial and antiviral properties [].

, including:

  • Substitution Reactions: The fluorine atom can be replaced by nucleophiles under suitable conditions.
  • Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohol derivatives.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura reactions, to form more complex structures.

Common reagents used in these reactions include sodium methoxide for substitution, potassium permanganate for oxidation, and palladium catalysts for coupling reactions .

The synthesis of 2-fluoro-5-methoxypyrimidine typically involves the fluorination of 5-methoxypyrimidine using fluorinating agents such as diethylaminosulfur trifluoride or Selectfluor. The reaction is generally conducted under mild conditions to maximize yield.

Common Synthetic Route:

  • Starting Material: 5-Methoxypyrimidine
  • Fluorinating Agent: Diethylaminosulfur trifluoride or Selectfluor
  • Conditions: Room temperature or mild heating to enhance reaction efficiency.

On an industrial scale, continuous flow reactors may be employed to optimize production efficiency while minimizing waste .

2-Fluoro-5-methoxypyrimidine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, including potential anticancer agents.
  • Agricultural Chemicals: The compound may be utilized in developing agrochemicals due to its reactivity and ability to modify biological pathways.
  • Material Science: Its unique electronic properties make it suitable for use in advanced materials and coatings .

Research on interaction studies involving 2-fluoro-5-methoxypyrimidine primarily focuses on its binding interactions with enzymes and receptors. Fluorinated compounds often exhibit altered pharmacokinetics compared to their non-fluorinated counterparts, which can influence their bioavailability and efficacy in therapeutic applications. Studies indicate that modifications in electronic properties due to fluorination can enhance interactions with specific biological targets .

Several compounds share structural similarities with 2-fluoro-5-methoxypyrimidine:

Compound NameStructure FeaturesUnique Aspects
2-Fluoro-5-methylpyridineMethyl group instead of methoxyLess polar than 2-fluoro-5-methoxypyrimidine
2-Fluoro-5-chloropyridineChlorine atom instead of methoxyGenerally more reactive due to chlorine's properties
2-Fluoro-5-nitropyridineNitro group replacing methoxyExhibits different electronic characteristics

Uniqueness

The uniqueness of 2-fluoro-5-methoxypyrimidine lies in its combination of both a fluorine atom and a methoxy group, which confers distinct electronic properties that enhance its reactivity compared to other similar compounds. This makes it a valuable intermediate for synthesizing more complex molecules with potential biological activity .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 11-23-2023

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